molecular formula C9H11NOS2 B5196366 2-Phenoxyethyl carbamodithioate

2-Phenoxyethyl carbamodithioate

Cat. No.: B5196366
M. Wt: 213.3 g/mol
InChI Key: CLNZZBGNBAKNBT-UHFFFAOYSA-N
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Description

2-Phenoxyethyl carbamodithioate is an organic compound with the molecular formula C9H11NOS2 It is a member of the dithiocarbamate family, which is known for its ability to form stable complexes with transition metals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl carbamodithioate typically involves the reaction of 2-phenoxyethanol with carbon disulfide and an amine. One common method is as follows:

    Reactants: 2-phenoxyethanol, carbon disulfide, and an amine (such as diethylamine).

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C.

    Procedure: 2-phenoxyethanol is first dissolved in a suitable solvent (e.g., dichloromethane). Carbon disulfide is then added dropwise to the solution, followed by the addition of the amine. The reaction mixture is stirred for several hours until the formation of the desired product is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl carbamodithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted carbamodithioate derivatives.

Scientific Research Applications

2-Phenoxyethyl carbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the production of fungicides, pesticides, and as a vulcanization accelerator in the rubber industry.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes, thereby affecting various biochemical pathways. The compound’s interaction with metal ions also underlies its antimicrobial and anticancer properties, as it can disrupt essential metal-dependent processes in cells.

Comparison with Similar Compounds

Similar Compounds

    Mancozeb: A widely used fungicide that belongs to the ethylene bisdithiocarbamate (EBDC) family.

    Thiram: Another dithiocarbamate fungicide with similar properties.

    Ferbam: A ferric dimethyl dithiocarbamate used in agriculture.

Uniqueness

2-Phenoxyethyl carbamodithioate is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in applications requiring strong and selective metal chelation.

Properties

IUPAC Name

2-phenoxyethyl carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS2/c10-9(12)13-7-6-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNZZBGNBAKNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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